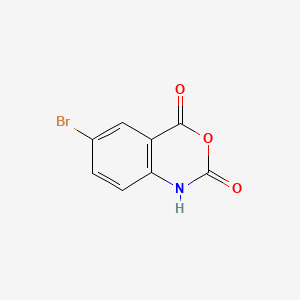
(2-Phenylphenyl)urea
Descripción general
Descripción
“(2-Phenylphenyl)urea” is a chemical compound with the CAS Number: 13262-46-9 and a molecular weight of 212.25 . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The IUPAC name for “(2-Phenylphenyl)urea” is N-[1,1’-biphenyl]-2-ylurea . The InChI code for this compound is 1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) .
Physical And Chemical Properties Analysis
“(2-Phenylphenyl)urea” is a powder that is stored at room temperature . Its molecular weight is 212.25 .
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
(2-Phenylphenyl)urea: derivatives have been studied for their potential as IDO1 inhibitors . IDO1 is an enzyme involved in tryptophan metabolism and plays a significant role in cancer immunotherapy. Compounds with phenyl urea structures have shown potent inhibitory activity against IDO1, which can be beneficial for developing new anti-tumor agents. For instance, a derivative named compound i12 exhibited strong IDO1 inhibition and demonstrated anti-tumor efficacy in vivo .
Proteomics Research
In proteomics, (2-Phenylphenyl)urea is utilized as a specialty chemical . Its molecular structure allows it to interact with proteins and enzymes, making it a valuable tool for studying protein functions, interactions, and the biochemical pathways they are involved in.
Agricultural Enhancement
Nano-urea formulations, which may include (2-Phenylphenyl)urea , are being explored for their efficiency in fertilizer applications . These formulations aim to provide a more controlled release of nitrogen, enhancing plant growth and reducing the environmental impact compared to conventional fertilizers.
Molecular Docking Studies
The phenyl urea group in compounds like (2-Phenylphenyl)urea can bind to target enzymes through π-interactions and hydrogen bonds, as observed in molecular docking studies . This property is crucial for the design of enzyme inhibitors and understanding their binding mechanisms.
Propiedades
IUPAC Name |
(2-phenylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLYIRABQGWLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307330 | |
| Record name | (2-phenylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylphenyl)urea | |
CAS RN |
13262-46-9 | |
| Record name | NSC190737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-phenylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



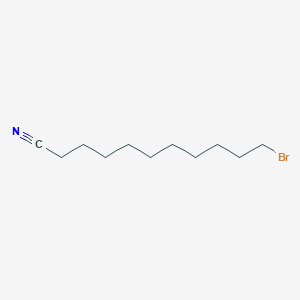
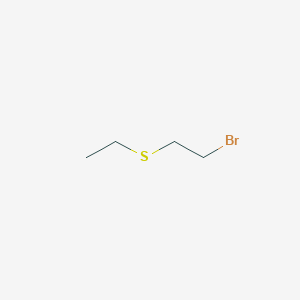
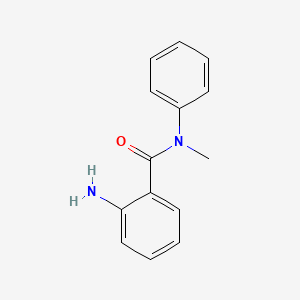
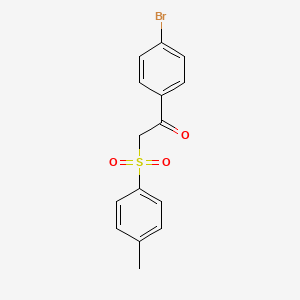
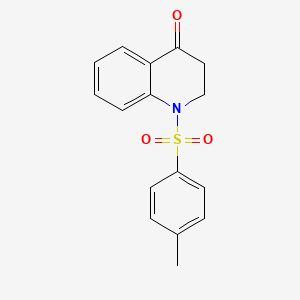
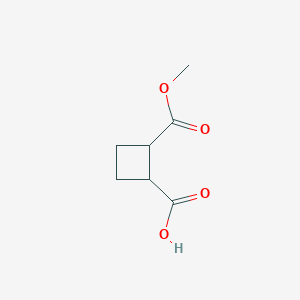
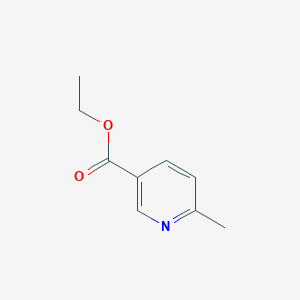
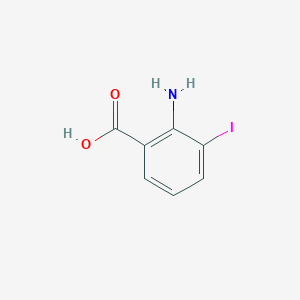
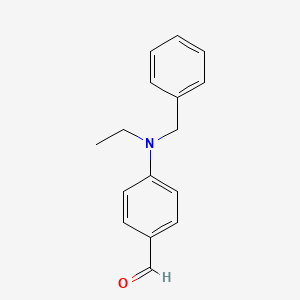
![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)
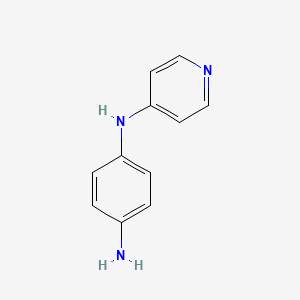
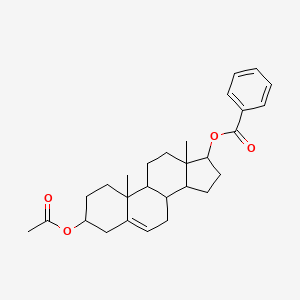
![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)
